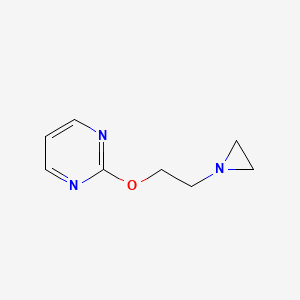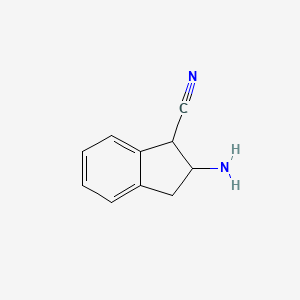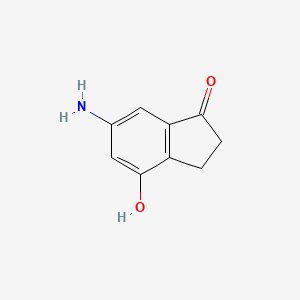![molecular formula C10H13NO B11918469 Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone CAS No. 52838-48-9](/img/structure/B11918469.png)
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone: is a complex organic compound that combines the structural features of aziridine and norbornene. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while norbornene is a bicyclic hydrocarbon with a double bond, often used in polymer chemistry. The combination of these two moieties in a single molecule makes this compound an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone typically involves the reaction of norbornene derivatives with aziridine. One common method is the cycloaddition reaction between norbornene and aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can interact with various molecular targets, including nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: These compounds share the norbornene structure and exhibit similar reactivity in chemical reactions.
Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Another norbornene derivative used in various chemical applications.
Uniqueness
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone is unique due to the presence of both aziridine and norbornene moieties in a single molecule. This combination imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
52838-48-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
aziridin-1-yl(2-bicyclo[2.2.1]hept-5-enyl)methanone |
InChI |
InChI=1S/C10H13NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
InChI Key |
QVRCVETWJHOPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)


![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)



![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)



